Biochemical Potency vs. Clinical 3CLpro Inhibitors: IC50 Comparison of SARS-CoV-2 3CLpro-IN-16, Nirmatrelvir, and Ensitrelvir
SARS-CoV-2 3CLpro-IN-16 (Compound 3a) exhibits an IC50 of 2.124 μM against recombinant SARS-CoV-2 3CLpro in a fluorescence resonance energy transfer (FRET)-based enzymatic assay [1]. In contrast, the clinically approved covalent inhibitor nirmatrelvir displays an IC50 of approximately 3.1 nM in comparable biochemical assays, and the non‑covalent inhibitor ensitrelvir shows an IC50 of approximately 13 nM [2][3]. This represents a >600‑fold and >150‑fold difference in potency, respectively, underscoring that SARS-CoV-2 3CLpro-IN-16 is a moderately potent probe compound rather than a therapeutic lead.
| Evidence Dimension | In vitro biochemical inhibition of SARS-CoV-2 3CLpro |
|---|---|
| Target Compound Data | IC50 = 2.124 μM |
| Comparator Or Baseline | Nirmatrelvir: IC50 ≈ 3.1 nM; Ensitrelvir: IC50 ≈ 13 nM |
| Quantified Difference | >600-fold less potent than nirmatrelvir; >150-fold less potent than ensitrelvir |
| Conditions | FRET-based enzymatic assay with recombinant SARS-CoV-2 3CLpro |
Why This Matters
This substantial potency difference clearly positions SARS-CoV-2 3CLpro-IN-16 as a chemical probe for mechanistic studies and SAR campaigns, rather than a candidate for therapeutic development, and justifies its procurement for basic research applications where the chemical space of thiocyanate‑based warheads is of primary interest.
- [1] Ren P, Li H, Nie T, Jian X, Yu C, Li J, Su H, Zhang X, Li S, Yang X, Peng C, Yin Y, Zhang L, Xu Y, Liu H, Bai F. Discovery and Mechanism Study of SARS-CoV-2 3C-like Protease Inhibitors with a New Reactive Group. J Med Chem. 2023 Sep 14;66(17):12266-12283. View Source
- [2] Owen DR, Allerton CMN, Anderson AS, et al. An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19. Science. 2021;374(6575):1586-1593. View Source
- [3] Unoh Y, Uehara S, Nakahara K, et al. Discovery of S-217622, a Noncovalent Oral SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate for Treating COVID-19. J Med Chem. 2022;65(9):6499-6512. View Source
